molecular formula C10H12BrNO B12932037 N-(2-Bromo-3-methylphenyl)oxetan-3-amine

N-(2-Bromo-3-methylphenyl)oxetan-3-amine

Cat. No.: B12932037
M. Wt: 242.11 g/mol
InChI Key: CNPPHONVVFFYNZ-UHFFFAOYSA-N
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Description

N-(2-Bromo-3-methylphenyl)oxetan-3-amine is a brominated aromatic amine featuring an oxetane ring (a four-membered oxygen-containing heterocycle) attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 242.11 g/mol (as inferred from analogs in –13). The compound combines a 2-bromo-3-methylphenyl group with the oxetan-3-amine moiety, making it a versatile intermediate in medicinal chemistry and materials science. The oxetane ring enhances solubility and metabolic stability, while the bromine and methyl groups influence electronic and steric properties, affecting reactivity and binding interactions .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-(2-bromo-3-methylphenyl)oxetan-3-amine

InChI

InChI=1S/C10H12BrNO/c1-7-3-2-4-9(10(7)11)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

CNPPHONVVFFYNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2COC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of N-(2-Bromo-3-methylphenyl)oxetan-3-amine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3-methylphenyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxetanes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-Bromo-3-methylphenyl)oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets. The bromine and amine groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The oxetane ring can also undergo ring-opening reactions, which may be relevant in certain biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

N-(3-Bromobenzyl)oxetan-3-amine (CAS: 1339688-91-3)
  • Structure : Features a benzyl group (CH₂-C₆H₄) with bromine at the meta position.
  • Properties : Molecular weight = 242.11 g/mol (same as the target compound), but the benzyl group increases hydrophobicity compared to the phenyl group in the target compound.
  • Applications : Used as a building block in palladium-catalyzed cross-coupling reactions, leveraging the bromine for further functionalization .
N-(4-Bromo-2-methylphenyl)oxetan-3-amine (CAS: 1341350-88-6)
  • Structure : Bromine at the para position and methyl at the ortho position on the phenyl ring.
  • Impact : The para-bromo substituent alters electronic effects (e.g., resonance vs. inductive) compared to ortho-bromo in the target compound. This positional difference may influence crystal packing and intermolecular interactions .
N-(2-Chlorobenzyl)oxetan-3-amine (CAS: Not listed)
  • Structure : Chlorine replaces bromine on the benzyl group.
  • Properties: Lower molecular weight (197.66 g/mol) and reduced steric bulk compared to brominated analogs.

Halogen-Substituted Derivatives

Compound Halogen Substituent Position Molecular Weight (g/mol) Key Applications
N-(2-Bromo-3-methylphenyl)oxetan-3-amine Br Ortho (Br), meta (CH₃) 242.11 Intermediate in kinase inhibitors
3-(4-Bromo-2-fluorophenyl)oxetan-3-amine Br, F Para (Br), ortho (F) 258.11 (estimated) Metabolic stability enhancement
N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide Cl Meta (Cl) 309.16 Anticancer agents

Key Observations :

  • Bromine provides a heavy atom for X-ray crystallography and a handle for Suzuki-Miyaura cross-coupling .
  • Fluorine improves metabolic stability and bioavailability but may reduce reactivity in cross-coupling .
Comparison with N-(3-Bromobenzyl)oxetan-3-amine
  • Synthesized via reductive amination of 3-bromobenzaldehyde with oxetan-3-amine, followed by purification via flash chromatography .
  • Higher yields (~85%) reported for benzyl analogs due to improved steric accessibility .

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